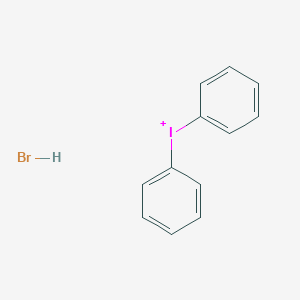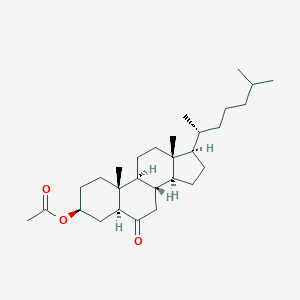
4-Chloro-2,6-bis(dimethylamino)pyrimidine
Vue d'ensemble
Description
4-Chloro-2,6-bis(dimethylamino)pyrimidine is a chemical compound with the molecular formula C8H13ClN4 . It is a pyrimidine derivative, which is a class of compounds that are ubiquitous in nature and are key components of many biological molecules .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2,6-bis(dimethylamino)pyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also has a chlorine atom attached at the 4th position and two dimethylamino groups attached at the 2nd and 6th positions .Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-2,6-bis(dimethylamino)pyrimidine is 200.67 g/mol . It has a computed XLogP3-AA value of 2.1, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has a rotatable bond count of 2, an exact mass of 200.0828741 g/mol, and a monoisotopic mass of 200.0828741 g/mol .Applications De Recherche Scientifique
Pharmacological Applications
Pyrimidine derivatives, including “4-Chloro-2,6-bis(dimethylamino)pyrimidine”, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They exhibit a wide range of biological activities, such as modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial .
Anti-Inflammatory and Analgesic Activities
Pyrimidine derivatives have been reported to exhibit anti-inflammatory and analgesic activities . This makes “4-Chloro-2,6-bis(dimethylamino)pyrimidine” a potential candidate for the development of new anti-inflammatory and analgesic drugs.
Cardiovascular Agents and Antihypertensive
Pyrimidine derivatives, including “4-Chloro-2,6-bis(dimethylamino)pyrimidine”, have been used as cardiovascular agents and antihypertensive . They could potentially be used in the treatment of cardiovascular diseases and hypertension.
Antiulcer Agents
Pyrimidine derivatives have been reported to have antiulcer activities . This suggests that “4-Chloro-2,6-bis(dimethylamino)pyrimidine” could potentially be used in the development of new antiulcer medications.
Hair Disorders Activities
Pyrimidine derivatives have been reported to have activities against hair disorders . This suggests that “4-Chloro-2,6-bis(dimethylamino)pyrimidine” could potentially be used in the treatment of hair disorders.
Anticancer
Pyrimidine derivatives have been reported to have anticancer activities . This suggests that “4-Chloro-2,6-bis(dimethylamino)pyrimidine” could potentially be used in the development of new anticancer drugs.
Key Intermediate for Vitamin B1
Pyrimidine derivatives have been reported to be a key intermediate for Vitamin B1 . This suggests that “4-Chloro-2,6-bis(dimethylamino)pyrimidine” could potentially be used in the synthesis of Vitamin B1.
Pyruvate Dehydrogenase Kinase Inhibitors
Pyrimidine derivatives have been reported to be pyruvate dehydrogenase kinase inhibitors . This suggests that “4-Chloro-2,6-bis(dimethylamino)pyrimidine” could potentially be used in the development of new pyruvate dehydrogenase kinase inhibitors.
Mécanisme D'action
Propriétés
IUPAC Name |
6-chloro-2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN4/c1-12(2)7-5-6(9)10-8(11-7)13(3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYUZQVWDISJCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC(=N1)N(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152727 | |
| Record name | 2,4-Pyrimidinediamine, 6-chloro-N,N,N',N'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,6-bis(dimethylamino)pyrimidine | |
CAS RN |
1202-22-8 | |
| Record name | 2,4-Pyrimidinediamine, 6-chloro-N,N,N',N'-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001202228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Pyrimidinediamine, 6-chloro-N,N,N',N'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





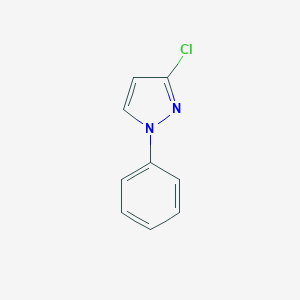

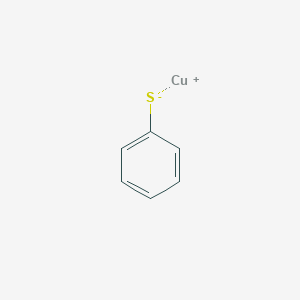
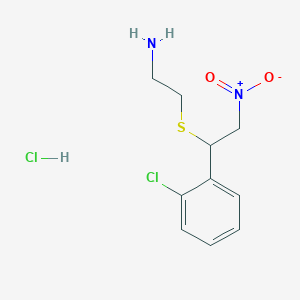

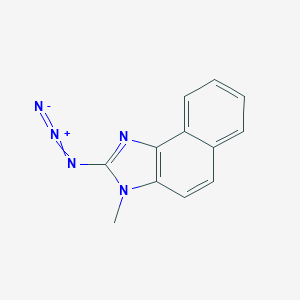
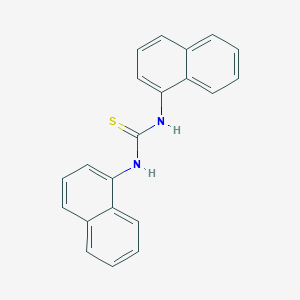
![Benzo[b]thiophene-3(2H)-one 1,1-dioxide](/img/structure/B72375.png)


